molecular formula C20H40O2 B1209069 Tert-butyl hexadecanoate

Tert-butyl hexadecanoate

Cat. No. B1209069
M. Wt: 312.5 g/mol
InChI Key: QESUPNPIYGFLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-butyl hexadecanoate is a hexadecanoate ester in which the carboxy hydrogen of hexadecanoic acid has been replaced by a tert-butyl group. It is a hexadecanoate ester and a tert-butyl ester.

Scientific Research Applications

Catalytic Chemistry

Tert-butyl hexadecanoate is utilized in catalytic chemistry, particularly in the alkylation of acetates. A study demonstrated the alkylation of acetates with primary alcohols, where tert-butyl acetate reacted with n-butanol in the presence of tert-BuOK and IrCl(cod) as a catalyst, producing tert-butyl hexanoate (Iuchi, Obora, & Ishii, 2010).

Biochemistry and Molecular Biology

In biochemistry, tert-butyl hexadecanoate's derivatives have been used as NMR tags for high-molecular-weight systems. This application facilitates the detection of narrow signals in NMR spectra, aiding in the study of protein structures and interactions (Chen et al., 2015).

Medicinal Chemistry

Tert-butyl hexadecanoate is notable in medicinal chemistry for its presence in drug analogues. It's part of a comparative study examining different substituents like tert-butyl, pentafluorosulfanyl, and trifluoromethyl in drug analogues of bosentan and vercirnon (Westphal et al., 2015).

Organic and Biomolecular Chemistry

The tert-butyl group, integral to tert-butyl hexadecanoate, finds applications in various chemical transformations, natural processes, biosynthetic pathways, and even biocatalytic processes. This versatility is due to its unique reactivity pattern, making it a significant element in organic chemistry (Bisel, Al-Momani, & Müller, 2008).

Synthetic Organic Chemistry

In synthetic organic chemistry, tert-butyl hexadecanoate's derivatives are used for the asymmetric synthesis of amines. This includes the use of tert-butanesulfinamide, prepared from tert-butyl disulfide, to produce a wide range of enantioenriched amines (Ellman, 2003).

Materials Science

In materials science, tert-butyl alcohol, a related compound, is used as a solvent for the fabrication of thin PDMS films in lab-on-a-chip devices. This approach avoids swelling the underlying PDMS substrate, a common issue with other solvents (Koschwanez, Carlson, & Meldrum, 2009).

Green Chemistry and Sustainable Technology

Tert-butyl hexadecanoate and its derivatives are also significant in green chemistry. For instance, tert-butyl esters are synthesized using flow microreactor systems, offering a more efficient and sustainable method compared to traditional batch processes (Degennaro et al., 2016).

Environmental Science

In environmental science, compounds like tert-butyl peroxy-2-ethyl hexanoate are studied for their thermal decomposition and hazard evaluation, especially in the presence of metal ions, to understand their environmental impact and safety (Tsai et al., 2013).

properties

Product Name

Tert-butyl hexadecanoate

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

tert-butyl hexadecanoate

InChI

InChI=1S/C20H40O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)22-20(2,3)4/h5-18H2,1-4H3

InChI Key

QESUPNPIYGFLCJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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